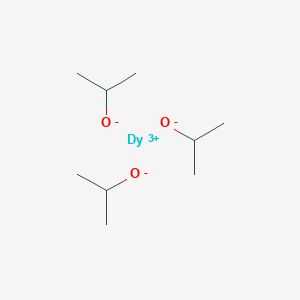

dysprosium (III) isopropoxide

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dysprosium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Dy/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKDHWAGKXPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21DyO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515880 | |

| Record name | Dysprosium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-68-3 | |

| Record name | Dysprosium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Conditions for Dysprosium Iii Isopropoxide

Direct Synthesis Routes

Direct methods for synthesizing dysprosium (III) isopropoxide primarily involve the reaction of dysprosium metal or its salts with an isopropanol (B130326) source.

The synthesis of high-purity rare earth isopropoxides, including that of dysprosium, directly from the corresponding metal chloride presents significant challenges. The method analogous to the synthesis of Group IV-B transition metal alkoxides, which involves reacting the metal chloride with alcohol in the presence of ammonia, has been found to be unsuitable for producing high-purity dysprosium isopropoxide. researchgate.netresearchgate.netdatapdf.com Attempts to synthesize lanthanide isopropoxides, such as lanthanum isopropoxide, via the reaction of the metal chloride with sodium isopropoxide in a mixture of isopropanol and benzene (B151609) have also been reported, but these methods often result in products contaminated with chlorine. researchgate.net This chlorine contamination is a persistent issue in synthetic routes starting from chloride precursors.

A more successful and widely reported method involves the direct reaction of dysprosium metal with isopropyl alcohol. This reaction typically requires a catalyst to proceed at a reasonable rate.

The direct reaction between dysprosium metal shavings and isopropyl alcohol can be effectively catalyzed by mercuric chloride (HgCl₂). datapdf.comnih.gov In a typical procedure, dysprosium metal is refluxed with isopropyl alcohol at approximately 80-82°C for about 24 hours in the presence of a catalytic amount of mercuric chloride. researchgate.netresearchgate.netdatapdf.com Following the reaction, the crude product can be purified. One method involves distilling off the excess alcohol, dissolving the crude isopropoxide in benzene, filtering the solution, and then evaporating the solvent under reduced pressure. datapdf.com Alternative catalysts, such as mercuric iodide or a mixture of mercuric chloride and mercuric acetate, have also been patented for the synthesis of lanthanide isopropoxides, reportedly providing high yields and increased reaction rates. google.com

Table 1: Reaction Conditions for Catalytic Synthesis of this compound

| Parameter | Value | Source(s) |

| Reactants | Dysprosium metal, Isopropyl alcohol | datapdf.com |

| Catalyst | Mercuric chloride (HgCl₂) | researchgate.netresearchgate.netdatapdf.com |

| Temperature | ~82°C (Reflux) | researchgate.netresearchgate.net |

| Reaction Time | 24 hours | researchgate.netresearchgate.netdatapdf.com |

| Purification | Recrystallization from isopropyl alcohol or benzene | researchgate.netdatapdf.com |

A primary challenge in the catalytic synthesis of this compound is the potential for contamination. The use of stoichiometric, rather than catalytic, amounts of mercuric chloride as an activator can lead to significant impurities in the final product. researchgate.netresearchgate.netdatapdf.com These impurities include chloride contamination and the formation of alkene alkoxides. researchgate.netresearchgate.net

To mitigate these issues and achieve high purity, several strategies are employed:

Use of Catalytic Amounts: Employing only small, catalytic quantities of the mercury-based activator is crucial to minimize contamination. google.com

Recrystallization: The final product is often purified by recrystallization from a suitable solvent like isopropyl alcohol or hot benzene to remove impurities. researchgate.netdatapdf.com

Vacuum Sublimation: Sublimation of the product at elevated temperatures (200-210°C) under reduced pressure (0.1 mm) is another effective purification technique. datapdf.com

A distinct synthetic route utilizes dysprosium iodide hydride (DyI₂H) as a precursor. The reaction of DyI₂H with isopropyl alcohol in a tetrahydrofuran (B95107) (THF) solvent yields an iodide isopropoxide complex, specifically DyI₂(OPrⁱ)(PrⁱOH)₃. researchgate.net This method does not produce the simple homoleptic Dy(OPrⁱ)₃ but rather a mixed-ligand complex containing iodide and coordinated isopropanol molecules. The synthesis of the DyI₂H precursor itself can be achieved by reacting dysprosium diiodide (DyI₂) with hydrogen gas. researchgate.net

Treatment of Dysprosium Metal with Isopropyl Alcohol

Comparative Analysis of Synthetic Pathways and Their Implications for Research Applications

The choice of synthetic pathway for dysprosium isopropoxide has significant implications for the purity, composition, and potential applications of the resulting material.

Metal Chloride Route: This pathway is generally considered ineffective for producing high-purity this compound due to persistent halide contamination. researchgate.netresearchgate.net For applications requiring high-purity oxide materials via sol-gel processing, this route is undesirable as chlorine impurities can negatively affect the properties of the final material.

Direct Metal Reaction (Catalytic): This is the most established method for producing homoleptic this compound, Dy(OPrⁱ)₃. datapdf.comnih.gov While it can produce a high-purity product if carefully controlled, the use of toxic mercury catalysts is a significant drawback. researchgate.netresearchgate.net The resulting isopropoxide is a valuable precursor for creating pure dysprosium oxide (Dy₂O₃) nanoparticles and thin films through thermal and hydrolytic decomposition. datapdf.comacs.org

Iodide Hydride Precursor Route: This is a more specialized method that yields a heteroleptic iodide isopropoxide complex. researchgate.net This product is not a direct precursor for pure Dy₂O₃ in the same way as the homoleptic isopropoxide. However, such mixed-ligand complexes are of interest in fundamental coordination chemistry and may serve as starting materials for other novel dysprosium compounds where the presence of an iodide ligand is desirable for subsequent reactivity.

Advancements in Controlled Synthesis for Specific Research Objectives

The synthesis of this compound and its derivatives has advanced significantly, moving beyond simple preparation to the controlled fabrication of materials with tailored properties for specific, high-technology applications. These advancements are particularly notable in the fields of thin-film deposition and single-molecule magnets (SMMs).

Researchers have focused on the synthesis of families of dysprosium alkoxides for use as dopants in thin films, such as lead zirconate titanate (PZT), to enhance properties like fatigue resistance. acs.orgnih.gov In this context, the control of the synthesis is paramount to producing precursors that will lead to high-quality films. The choice of synthetic route, be it an ammoniacal method or the reaction of a dysprosium silylamide with an alcohol, allows for the tuning of the alkoxide's structure and volatility, which are critical for chemical vapor deposition techniques. acs.orgnih.gov

Another significant area of advancement is the design and synthesis of dysprosium alkoxide complexes that function as single-molecule magnets. rsc.orgchinesechemsoc.org The magnetic properties of these complexes are highly dependent on the coordination environment of the dysprosium ion. chinesechemsoc.org Synthetic chemists have developed methods to meticulously control this environment by using bulky or fluorinated alkoxide ligands. rsc.orgchinesechemsoc.org This control allows for the creation of complexes with specific geometries, such as square-pyramidal or pentagonal bipyramidal, which in turn influences the magnetic anisotropy and the energy barrier for magnetization reversal, key parameters for SMM performance. rsc.orgchinesechemsoc.org The synthesis often involves the reaction of a dysprosium precursor with a specific alcohol proligand to yield the desired complex. chinesechemsoc.org

Several synthetic routes to this compound and related alkoxide compounds have been reported in the scientific literature. These methods vary in their precursors, catalysts, and reaction conditions, each presenting distinct advantages.

One of the earliest and most direct methods involves the reaction of dysprosium metal with isopropyl alcohol. datapdf.comacs.org This reaction is typically facilitated by a catalyst, such as mercuric chloride, and is carried out under reflux conditions. datapdf.comacs.org An improvement on this method utilizes a mixture of mercuric chloride and mercuric acetate, or mercuric iodide as the catalyst, which has been shown to improve reaction efficiency. google.com

A different approach involves the use of dysprosium halides as precursors. For instance, an ammoniacal route has been developed where dysprosium chloride (DyCl₃) is reacted with sodium metal and an alcohol in liquid ammonia. acs.orgnih.gov Alternatively, dysprosium silylamide precursors like Dy(N(SiMe₃)₂)₃ can be reacted with an alcohol in a suitable solvent to yield the corresponding dysprosium alkoxide. acs.orgnih.gov

Furthermore, the synthesis of a dysprosium iodide isopropoxide complex has been achieved through the reaction of dysprosium diiodide hydride (DyI₂H) with isopropyl alcohol in tetrahydrofuran (THF). researchgate.net

The following table summarizes the key reaction conditions for these synthetic methodologies.

Interactive Data Table: Synthetic Methodologies for this compound and Related Alkoxides

| Precursor(s) | Catalyst/Reagent(s) | Solvent | Reaction Conditions | Product | Reference(s) |

| Dysprosium metal, Isopropyl alcohol | Mercuric chloride | Isopropyl alcohol | Reflux | This compound | datapdf.comacs.org |

| Dysprosium metal, Isopropyl alcohol | Mercuric chloride and Mercuric acetate, or Mercuric iodide | Isopropyl alcohol | Reflux | This compound | google.com |

| Dysprosium chloride (DyCl₃), Sodium | Liquid ammonia, Alcohol | Liquid ammonia | Not specified | Dysprosium (III) alkoxide | acs.orgnih.gov |

| Dy(N(SiMe₃)₂)₃, Alcohol | - | Solvent | Not specified | Dysprosium (III) alkoxide | acs.orgnih.gov |

| Dysprosium diiodide hydride (DyI₂H), Isopropyl alcohol | - | Tetrahydrofuran (THF) | Not specified | Dysprosium iodide isopropoxide complex | researchgate.net |

Coordination Chemistry of Dysprosium Iii Isopropoxide Complexes

Fundamental Principles of Lanthanide Coordination Chemistry

The coordination chemistry of lanthanides, including dysprosium, is dictated by a unique set of properties. Lanthanide(III) ions are classified as hard Lewis acids, showing a preference for hard donor atoms like oxygen and nitrogen. researchgate.netwikipedia.orgcapes.gov.br The bonding in their complexes is predominantly electrostatic and non-directional, a consequence of the large ionic radii and the minimal overlap between the metal's orbitals and those of the ligands. researchgate.netacs.orgdatapdf.com

A defining feature of lanthanide ions is their large size, which leads to characteristically high coordination numbers, typically greater than six and commonly observed as 8 or 9, though they can range from 3 to 12. researchgate.netresearchgate.netacs.org This results in flexible and often irregular coordination geometries. researchgate.netwikipedia.orgcapes.gov.br The 4f orbitals, which are responsible for the unique magnetic and spectroscopic properties of lanthanides, are effectively shielded by the filled 5s and 5p orbitals. Current time information in Bangalore, IN.researchgate.net This shielding minimizes the influence of the ligand environment on the 4f electronic transitions compared to d-block transition metals, allowing the coordination chemistry to be a powerful tool for fine-tuning the electronic and magnetic properties of the resulting complexes. nih.gov

Stereochemical Aspects and Coordination Environments of Dysprosium (III) Ions

The stereochemistry and coordination environment around the dysprosium(III) ion are critical factors that determine the magnetic properties of its complexes, particularly for the design of Single-Molecule Magnets (SMMs). nih.gov The arrangement of ligands around the Dy(III) center directly influences the crystal field, which in turn governs the magnetic anisotropy.

High Coordination Numbers and Flexible Coordination Geometries in Dy(III) Complexes

Consistent with general lanthanide chemistry, Dy(III) complexes are known for their high coordination numbers and diverse, flexible coordination geometries. researchgate.netwikipedia.org The large ionic radius of Dy(III) allows for the accommodation of numerous ligands in its primary coordination sphere. Coordination numbers of eight and nine are particularly common for dysprosium. researchgate.net

Examples of observed geometries include the approximately square-antiprismatic (SAP) environment for eight-coordinate complexes and the tricapped trigonal prism for nine-coordinate species. rsc.org For instance, a two-dimensional dysprosium(III) coordination polymer was found to feature an eight-coordinate Dy(III) center with a [DyO₈] geometry best described as a twisted square antiprism. This structural flexibility is a hallmark of lanthanide coordination chemistry and provides a versatile platform for constructing novel materials. capes.gov.br

Square-Pyramidal Coordination Geometries

While high coordination numbers are typical, lower coordination numbers can be achieved, often leading to interesting magnetic properties. A notable example is the five-coordinate square-pyramidal geometry. A family of dysprosium SMMs with the general formula [Dy(MesO)₂(THF)₂X] (where MesO is the bulky 2,4,6-tri-tert-butylphenoxide, THF is tetrahydrofuran (B95107), and X is a halide) exhibits this distorted square-pyramidal geometry. In these structures, the halide anion occupies the apical position, while the bulky aryloxide and THF ligands form the base.

Another series of five-coordinate, square-pyramidal dysprosium complexes, [Dy(X)(DBP)₂{TMG(H)}₂], has been synthesized where the apical position is occupied by various alkoxide ligands (X). The local geometry around the Dy(III) ion in these complexes is crucial in determining their behavior as SMMs. Continuous Shape Measure (CShM) analysis is often employed to quantify the deviation of the experimental geometry from an ideal polyhedron, such as the square pyramid (SPY-5).

| Complex Formula | Apical Ligand (X) | Basal Ligands | Coordination Number | Geometry Description | Reference |

|---|---|---|---|---|---|

| [Dy(MesO)₂(THF)₂Cl] | Cl⁻ | 2 MesO⁻, 2 THF | 5 | Distorted Square Pyramidal | |

| [Dy(OᵗBu)(DBP)₂{TMG(H)}₂] | OᵗBu⁻ | 2 DBP⁻, 2 TMG(H) | 5 | Square Pyramidal | |

| [Dy(F₆)(DBP)₂{TMG(H)}₂] | F₆⁻ (hexafluoroisopropoxide) | 2 DBP⁻, 2 TMG(H) | 5 | Square Pyramidal |

Oxo-Isopropoxide Frameworks

Dysprosium(III) isopropoxide, Dy(OC₃H₇)₃, serves as a fundamental building block for more complex structures. Current time information in Bangalore, IN. It can be synthesized by the direct reaction of dysprosium metal with isopropanol (B130326), often using a catalyst like mercuric chloride. Current time information in Bangalore, IN. While the simple isopropoxide is a key precursor, it can undergo partial hydrolysis to form polynuclear oxo-alkoxide clusters.

A prominent structural motif for lanthanide oxo-isopropoxides is the pentanuclear cluster with the general formula Ln₅O(OPrⁱ)₁₃. researchgate.netrsc.org Although this specific structure has been crystallographically characterized for other lanthanides such as Nd, Gd, Er, and Y, the chemical similarity and isostructural relationship across the lanthanide series strongly suggest that dysprosium would form an analogous framework. researchgate.netrsc.org These molecules feature a core of five lanthanide ions arranged in a square pyramid around a central, five-coordinate (μ₅) oxo ligand. researchgate.netrsc.org The metal centers are further bridged by a combination of μ₂- and μ₃-isopropoxide groups, with terminal isopropoxide ligands completing the coordination sphere of each metal. researchgate.netrsc.org The formation of these stable oxo-clusters highlights the propensity of lanthanide alkoxides to form condensed, polynuclear frameworks.

Ligand Field Theory and its Application to Dysprosium (III) Isopropoxide Systems

The magnetic properties of Dy(III) complexes are governed by the effect of the ligand field (or crystal field) on the 4f electrons. For lanthanides, the ligand field is significantly weaker than the spin-orbit coupling that defines the total angular momentum (J) of the ground state. Current time information in Bangalore, IN.researchgate.net Consequently, ligand field theory is treated as a perturbation that lifts the (2J+1)-fold degeneracy of the free-ion ground state manifold. researchgate.net

For the Dy(III) ion (4f⁹), the ground state is ⁶H₁₅/₂, with J = 15/2. The ligand field splits this 16-fold degenerate state into eight Kramers doublets. The energy separation and the nature of these doublets are critically dependent on the symmetry and strength of the coordination environment. nih.gov This splitting pattern dictates the magnetic anisotropy of the complex.

In dysprosium(III) isopropoxide systems, the coordinating ligands are hard, anionic oxygen donors. The electrostatic field created by these isopropoxide ligands is responsible for splitting the ⁶H₁₅/₂ ground term. The specific geometry of the isopropoxide ligands, whether terminal or bridging in an oxo-cluster, defines the symmetry of this field and thus the resulting magnetic behavior.

Impact of Apical Ligands on Electronic Structure and Magnetic Anisotropy

In low-coordinate dysprosium complexes, such as those with square-pyramidal geometry, the nature of the ligands, particularly the apical one, has a profound impact on the electronic structure and magnetic anisotropy. This has been systematically demonstrated in the [Dy(X)(DBP)₂{TMG(H)}₂] series of SMMs.

By chemically modifying the apical alkoxide ligand (X), it is possible to tune the crystal field environment and, consequently, the magnetic relaxation dynamics. Ab initio calculations reveal that while the primary magnetic axis may be defined by the strong electrostatic field of the equatorial ligands, the apical ligand plays a crucial role in modulating this field. This modulation directly affects the energy barrier to magnetization reversal (Uₑff), a key parameter for SMMs. For example, replacing a simple tert-butoxide apical ligand with a highly fluorinated hexafluoroisopropoxide ligand leads to a more than three-fold increase in the measured Uₑff. This demonstrates that even subtle changes in the coordination sphere, driven by the apical ligand, can be used to rationally tune the magnetic properties of Dy(III) complexes. Even the orientation of hydrogen atoms on an apical water ligand has been shown to cause abrupt changes in the magnetic anisotropy tensor.

| Apical Ligand (X) | Uₑff (cm⁻¹) | Reference |

|---|---|---|

| tert-butoxide (OᵗBu) | 263(28) | |

| ethoxide (OEt) | 624(27) | |

| trifluoroethoxide (TFE) | 782(37) | |

| hexafluoroisopropoxide (F₆) | 817(22) |

Influence of Bridging Isopropoxide Ligands on Molecular Architecture

The molecular architecture of dysprosium(III) isopropoxide complexes is significantly influenced by the pronounced tendency of the isopropoxide (OPri) ligand to act as a bridging unit between two or more dysprosium centers. This bridging behavior is a key factor in the formation of multinuclear dysprosium clusters, with the specific resulting architecture being sensitive to the steric and electronic properties of other ligands present in the coordination sphere.

In the absence of bulky ancillary ligands, the direct reaction of dysprosium metal with isopropanol does not typically yield simple monomeric or oligomeric [Dy(OPri)3]n species. Instead, it often leads to the formation of more complex, oxo-bridged pentametallic clusters. Research has identified the formation of [RE5O(OPri)13] (where RE = Y, Yb, Pr) as the primary products in such reactions, suggesting a similar pathway and complex structure for dysprosium. nih.gov This indicates a propensity for the isopropoxide ligands, likely in conjunction with trace amounts of water leading to the central oxo ligand, to facilitate the assembly of larger, more stable polynuclear architectures.

In heteroleptic systems, where other ligands are introduced, the role of bridging isopropoxides in dictating the molecular structure is more clearly defined and controllable. The interplay between the isopropoxide groups and other ligands determines the final nuclearity and geometry of the complex.

For instance, in complexes containing both isopropoxide and a bulky salicylideneamine Schiff base ligand, the stoichiometry between the dysprosium and the Schiff base ligand directs the degree of aggregation through isopropoxide bridges. Molecular weight determinations have suggested that diisopropoxy-mono(Schiff base) derivatives of dysprosium(III) are essentially trimeric. nih.gov In these structures, it is proposed that isopropoxide ligands bridge the dysprosium centers. Conversely, monoisopropoxy-bis(Schiff base) derivatives are suggested to exist as dimers, where two dysprosium units are linked by bridging isopropoxide oxygens. nih.gov

The influence of ligand substitution on the bridging preference has also been observed in lanthanide complexes with bipyrrolidine salan ligands. While methyl-substituted ligands favor bridging through the phenoxide moiety of the salan ligand, the more sterically demanding tert-butyl-substituted ligands lead to the formation of dimeric structures with bridging isopropoxide moieties. chemrxiv.org This highlights how subtle changes in the ligand framework can shift the structural preference, underscoring the crucial role of the isopropoxide bridge in the molecular assembly.

The structural parameters of these bridging isopropoxide systems are critical for understanding their properties. The Dy-O bond lengths and the Dy-O-Dy angles of the bridging units, as well as the resulting Dy···Dy separations, are key determinants of the magnetic interactions between the dysprosium(III) ions.

Table 1: Influence of Ligand Environment on the Molecular Architecture of Dysprosium(III) Isopropoxide Complexes

| Ancillary Ligand Type | Stoichiometry (Dy:Ligand) | Proposed Molecular Architecture | Bridging Ligand |

| Salicylideneamine Schiff Base | 1:1 | Trimeric | Isopropoxide |

| Salicylideneamine Schiff Base | 1:2 | Dimeric | Isopropoxide |

| Bipyrrolidine Salan (tert-butyl substituted) | 1:1 | Dimeric | Isopropoxide |

| None (from direct synthesis) | - | Pentanuclear oxo-cluster | Isopropoxide and Oxo |

| Not specified | - | Pentanuclear | Isopropoxide |

Table 2: Structural Features of Isopropoxide-Bridged Dysprosium(III) Complexes

| Complex Type | Nuclearity | Bridging Mode | Coordination Number of Dy(III) |

| Diisopropoxy-mono(Schiff base) Derivative | Trimeric | µ-OPri | Not explicitly determined |

| Monoisopropoxy-bis(Schiff base) Derivative | Dimeric | µ-OPri | Assumed octahedral |

| [{LtBuSm(OPri)}2] (Analogue) | Dimeric | µ-OPri | Not explicitly determined |

| Pentanuclear Cluster | Pentanuclear | µ-OPri | Not explicitly determined |

Advanced Applications of Dysprosium Iii Isopropoxide in Materials Science Research

Precursor Role in Thin Film Deposition Techniques

The molecular structure and thermal properties of dysprosium (III) isopropoxide make it a suitable candidate for chemical vapor deposition (CVD) techniques, where volatile precursors are decomposed to create thin, uniform films on a substrate.

This compound, or Dy(O-iPr)₃, has been identified as a potentially valuable precursor for Metalorganic Chemical Vapor Deposition (MOCVD). mocvd-precursor-encyclopedia.de LI-MOCVD is an advanced variant of MOCVD that offers significant advantages for precursors that have low volatility or thermal stability. In this technique, the precursor is first dissolved in a suitable solvent, and the solution is then injected as micro-droplets into a vaporizer, leading to rapid and controlled precursor gas generation.

This method is particularly useful for depositing complex oxide films containing dysprosium. While specific studies detailing the use of this compound in LI-MOCVD are not extensively documented in the provided research, other dysprosium complexes have been successfully used. For instance, monomeric tris-malonato mono Lewis base adduct complexes of dysprosium have been employed as single-source precursors for growing DySiₓOᵧ thin films via the LI-MOCVD process. nih.govresearchgate.net The selection of such precursors is based on their volatility, solubility, and clean decomposition pathways, characteristics that alkoxides like this compound are known to possess. The use of LI-MOCVD allows for precise control over stoichiometry and deposition rate, which is crucial for fabricating high-quality dysprosium-containing oxide thin films for applications in microelectronics and optics.

The successful fabrication of thin films using CVD is highly dependent on the precise control of various experimental parameters. rsc.org These parameters directly influence the nucleation, grain growth, texture, and ultimately, the functional properties of the deposited film. rsc.orgrsc.org When using a precursor like this compound, several factors must be carefully managed to control the final film morphology and composition.

Key experimental parameters governing the CVD process include the chemistry of the precursor, substrate temperature, reactor pressure, and the flow rates of carrier and reactive gases. rsc.org The substrate temperature is particularly critical as it dictates the decomposition kinetics of the precursor and the surface mobility of the adsorbed species, which in turn affects the crystallinity and grain size of the film. The reactor pressure influences the mean free path of the gas molecules and the boundary layer thickness, impacting the uniformity of the film. For instance, in oxidative CVD (oCVD) of polythiophene thin films, reactor pressure was found to affect polymer chain distortion, conjugation length, and film roughness. rsc.org By carefully tuning these conditions, researchers can tailor the properties of dysprosium-containing films, from amorphous to highly crystalline structures, and control their surface roughness and density.

| Parameter | Influence on Film Properties |

| Substrate Temperature | Affects precursor decomposition rate, surface diffusion, crystallinity, and grain size. |

| Reactor Pressure | Influences gas phase reactions, deposition uniformity, and film density. |

| Precursor Flow Rate | Controls the growth rate and can affect film stoichiometry. |

| Carrier/Reactive Gas | Affects the chemical reactions at the substrate and the purity of the film. |

| Precursor Chemistry | Determines decomposition temperature, byproducts, and potential for contamination. |

Nanomaterials Synthesis and Engineering

This compound also serves as a valuable starting material for the synthesis of complex nanostructures, particularly for doping other metal oxides to impart specific optical or catalytic properties.

The incorporation of dysprosium ions (Dy³⁺) into a titanium dioxide (TiO₂) host matrix can significantly alter its properties, leading to enhanced photocatalytic activity and unique photoluminescence characteristics.

A modified alcoholysis-sol-gel route has been successfully employed to synthesize dysprosium-doped TiO₂ particles and thin films. researchgate.net In this method, a titanium precursor such as tetrabutyl orthotitanate is used, and its hydrolysis is carefully controlled through an alcoholysis reaction. This compound can be introduced as the dopant source during this process.

Research has shown that the presence of the Dy³⁺ dopant has a significant impact on the material's final characteristics. The doping process was found to inhibit phase transformation, ensuring the TiO₂ remains in the desired anatase phase, and it also slowed down the particle growth. researchgate.net While undoped TiO₂ synthesized via this method results in monodisperse, spherical particles, the introduction of dysprosium leads to irregular aggregates. researchgate.netresearchgate.net This method allows for the preparation of transparent thin films of Dy³⁺-doped TiO₂ on glass surfaces, which exhibit strong luminescence, with a notable yellow emission band at 577 nm. researchgate.net

Effect of Dy³⁺ Doping on TiO₂ Properties via Modified Alcoholysis-Sol-Gel Route

| Property | Observation | Reference |

|---|---|---|

| Crystalline Phase | Doping inhibits phase transformation, stabilizing the anatase phase. | researchgate.net |

| Particle Growth | The presence of Dy³⁺ slows down the growth of anatase TiO₂ particles. | researchgate.net |

| Morphology | Bare TiO₂ forms monodisperse spheres; Dy³⁺-doped TiO₂ forms irregular aggregates. | researchgate.netresearchgate.net |

| Optical Properties | Doped materials show absorption bands in UV-Vis-IR regions and strong yellow luminescence. | researchgate.net |

Hydrothermal synthesis is another powerful technique for producing crystalline nanomaterials from solutions at elevated temperatures and pressures. kashanu.ac.ir This method can be used to create core-shell or composite nanostructures like dysprosium oxide-titanium dioxide (Dy₂O₃@TiO₂).

Preparation of Dysprosium-Doped Titanium Dioxide (TiO2) Materials

Effects of Dysprosium Doping on Crystallite Growth and Phase Stability of TiO₂

The introduction of dysprosium ions into a titanium dioxide (TiO₂) matrix, often accomplished using precursors like this compound in a sol-gel process, has a significant impact on the material's structural properties. jchps.com Research demonstrates that Dy³⁺ doping can effectively inhibit the growth of TiO₂ crystallites. jchps.comresearchgate.net This effect is attributed to the formation of Ti-O-Dy bonds, which hinder the atomic movement required for crystal grain growth. jchps.com As a result, dysprosium-doped TiO₂ nanoparticles exhibit smaller crystallite sizes compared to their undoped counterparts when subjected to the same calcination temperatures. jchps.com For instance, at a calcination temperature of 700°C, the crystallite size of undoped TiO₂ was measured at 21.7 nm, whereas the Dy³⁺-doped sample had a significantly smaller size of 11.1 nm. jchps.com

Furthermore, dysprosium doping plays a crucial role in enhancing the phase stability of TiO₂, particularly the anatase phase, which is often desired for photocatalytic applications. The presence of Dy-O-Ti bonds is believed to inhibit the phase transformation from the anatase to the rutile phase, which typically occurs at elevated temperatures. jchps.com Studies have shown that both pure and Dy³⁺-doped TiO₂ synthesized via specific sol-gel methods can maintain a complete anatase phase at temperatures as high as 700°C. jchps.com The doping process also leads to higher crystallinity and phase purity in the doped TiO₂ samples. jchps.com

Table 1: Effect of Dy³⁺ Doping on TiO₂ Crystallite Size at Various Calcination Temperatures jchps.com

| Calcination Temperature (°C) | Undoped TiO₂ Crystallite Size (nm) | Dy³⁺-doped TiO₂ Crystallite Size (nm) |

| 300 | 7.84 | 7.2 |

| 500 | 12.6 | 8.6 |

| 700 | 21.7 | 11.1 |

Integration into High-Temperature Ceramic Materials as a Reinforcing Agent

Dysprosium oxide (Dy₂O₃), which can be synthesized from this compound, is investigated for its potential as a reinforcing agent in high-temperature ceramic materials. Research into dysprosium oxide ceramics has highlighted their stability and desirable properties for demanding applications. researchgate.net Dysprosium oxide itself is noted for being the most stable among several rare-earth oxides studied, sintering with a small grain size and possessing a coefficient of thermal expansion similar to alumina. researchgate.net In composite systems, dysprosia has been shown to stabilize the crystal structure of other ceramics; for example, it can stabilize zirconia in amounts as low as 10 volume percent. researchgate.net The integration of dysprosium-based compounds into ceramic matrices is a strategy to enhance their mechanical properties and performance at high temperatures.

Research into Electrocatalytic Applications

Dysprosium oxide (Dy₂O₃), derived from precursors such as this compound, is emerging as a material of interest in electrocatalysis. Its unique electronic properties make it a candidate for enhancing the efficiency of key electrochemical reactions.

Dysprosium oxide has been identified as an active electrocatalyst for the Oxygen Reduction Reaction (ORR), a critical process in fuel cells and metal-air batteries. acs.orgrsc.org When used in a composite material, such as with iron-nitrogen-carbon (Fe/NC), the addition of dysprosium significantly enhances ORR activity. researchgate.netresearchgate.net A Dy₂O₃-Fe/NC catalyst demonstrated an excellent half-wave potential (E₁/₂) of 0.914 V in a 0.1 M KOH solution, indicating high efficiency. researchgate.netresearchgate.net This improved performance is attributed to the synergistic interaction between the dysprosium oxide and the host material, which creates new, highly active catalytic sites. researchgate.netresearchgate.net

The catalytic activity of metal oxides like Dy₂O₃ is often linked to the presence of surface defects, particularly oxygen vacancies. researchgate.netmagtech.com.cn These vacancies act as active sites for the adsorption of reactant molecules. acs.orgresearchgate.net In the context of the ORR, when oxygen molecules are adsorbed onto the Dy₂O₃ surface, they can interact with oxygen vacancies or lattice oxygen. acs.org This interaction facilitates the formation of reactive surface oxygen species (O*), which are crucial intermediates in the multi-step electrochemical reduction of oxygen. acs.org The creation of oxygen vacancies, which can be promoted by doping with rare-earth elements like dysprosium, is a key strategy for enhancing the catalytic activity of oxide materials. researchgate.netrsc.org

Contributions to Luminescent Materials Research

This compound is a valuable precursor for synthesizing materials doped with trivalent dysprosium ions (Dy³⁺), which are well-known for their unique luminescent properties. tandfonline.comias.ac.in Dy³⁺-doped materials are of significant interest for applications in solid-state lighting, particularly for generating white light. nih.govmdpi.com The luminescence of Dy³⁺ is characterized by two dominant emission bands: a blue emission around 482 nm, corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition, and a strong yellow emission around 574 nm, from the ⁴F₉/₂ → ⁶H₁₃/₂ transition. nih.govaip.orgrsc.org

By carefully controlling the host material and the concentration of Dy³⁺ ions, the ratio of the blue to yellow emission intensities can be tuned. elsevier.es This allows for the generation of light with different color coordinates, including white light, making these materials promising candidates for phosphor-converted white light-emitting diodes (wLEDs). mdpi.comnih.gov Research has explored Dy³⁺ doping in various hosts, including glasses and crystalline compounds like phosphates and tungstates, demonstrating the versatility of dysprosium in creating efficient and color-tunable phosphors. ias.ac.innih.govnih.gov

Sensitization of Characteristic Dysprosium (III) Ion Luminescence

The luminescence of the dysprosium (III) ion is characterized by sharp, well-defined emission bands arising from 4f-4f electronic transitions. However, these transitions are Laporte-forbidden, resulting in low absorption cross-sections. To overcome this limitation, a sensitization process, often referred to as the "antenna effect," is employed. In this mechanism, an organic ligand coordinated to the Dy(III) ion absorbs incident light (typically UV) and efficiently transfers the excitation energy to the metal center, which then de-excites through its characteristic emissive pathways. tandfonline.com

Organic ligands with suitable chromophores, such as aromatic carboxylic acids, are selected to act as antennas. Upon excitation, the ligand is promoted to an excited singlet state, followed by intersystem crossing to a triplet state. If the energy of this triplet state is appropriately matched with the excited state energy level of the Dy(III) ion, energy transfer occurs, populating the 4F9/2 excited state of dysprosium. tandfonline.com Subsequent radiative decay from the 4F9/2 level to lower-lying 6HJ levels produces the characteristic luminescence of Dy(III).

Key emission bands for Dy(III) are typically observed in the visible spectrum. Research on various dysprosium coordination polymers demonstrates two primary emissions:

A blue emission band around 480 nm, corresponding to the 4F9/2 → 6H15/2 transition. tandfonline.comfrontiersin.orgnih.gov

An intense yellow emission band around 575 nm, corresponding to the hypersensitive 4F9/2 → 6H13/2 transition. tandfonline.comdbc.wroc.pl

The intensity ratio of the yellow to blue emission is highly sensitive to the local coordination environment of the Dy(III) ion, making these materials promising for sensing applications. dbc.wroc.pl For instance, in a two-dimensional coordination polymer synthesized with 4,6-dioxido-1,3-benzenedicarboxylate, the ligand efficiently sensitizes the Dy(III) ion, leading to characteristic emission peaks at 475 nm and 481 nm. frontiersin.org The absence of broad ligand-based emission in the final spectrum indicates an effective energy transfer from the ligand to the metal ion. frontiersin.org

The table below summarizes the luminescent properties of a representative dysprosium (III) coordination polymer.

| Compound | Excitation Wavelength (nm) | Emission Peaks (nm) | Corresponding Transitions | Lifetime (µs) |

| {[Dy2(3,5-pdc)(1,2-bdc)2(H2O)4]·2H2O}n | 296 | 480, 573, 660, 750 | 4F9/2 → 6HJ (J = 15/2, 13/2, 11/2, 9/2) | 2.7 |

| [Dy(PDA)(HPDA)]n | 280 | ligand-centered & Dy3+ | - | 3.61, 12.81 |

Data sourced from references tandfonline.comresearching.cn.

Development of Multifunctional Coordination Polymer Materials

The unique magnetic and electronic properties of the dysprosium (III) ion, combined with the structural versatility of coordination polymers (CPs), provide a robust platform for designing advanced multifunctional materials. frontiersin.orgnih.gov These materials can integrate multiple functionalities, such as luminescence, magnetism, and proton conductivity, within a single molecular framework. frontiersin.orgnih.gov Dysprosium (III) is particularly interesting for its potential in creating single-molecule magnets (SMMs) due to its high magnetic anisotropy. nih.gov

Researchers have successfully synthesized dysprosium-based CPs that exhibit a combination of these properties. For example, a two-dimensional dysprosium coordination polymer, [Dy(Hm-dobdc)(H2O)2]·H2O, demonstrates the simultaneous existence of luminescence, proton conduction, and field-induced slow magnetic relaxation (a hallmark of SMM behavior). frontiersin.orgnih.gov

The key functionalities observed in such materials include:

Luminescence: As detailed previously, organic linkers sensitize the characteristic Dy(III) emission. frontiersin.orgnih.gov

Magnetism: The significant magnetic anisotropy of the Dy(III) ion can lead to SMM properties, which are of interest for high-density data storage and quantum computing. frontiersin.orgnih.gov In the aforementioned example, the material displays an energy barrier (Ueff) of 35.3 K for magnetization reversal. frontiersin.orgnih.gov

Proton Conduction: The incorporation of water molecules and functional groups like carboxyl and hydroxyl within the CP structure can create hydrogen-bonding networks that facilitate proton transport. frontiersin.orgnih.gov The same Dy-CP exhibited a proton conductivity of 7.77 × 10–8 S cm−1 at 353 K and 30% relative humidity. frontiersin.orgnih.gov

The development of materials that combine these features is a significant goal in materials science. A novel metal-organic chain constructed with dysprosium and sodium ions, for instance, was shown to have intense photoluminescence and SMM behavior. rsc.orgresearchgate.net Another 2D MOF, [Dy(MeCOO)(PhCOO)2]n, was also reported to be a multifunctional material exhibiting both magnetic and luminescent properties. ub.edu The ability to synthesize crystalline materials with predictable structures allows for the tuning of these properties by carefully selecting the organic linkers and reaction conditions. mdpi.com

The table below highlights the multifunctional characteristics of a dysprosium-based coordination polymer.

| Compound | Functionality 1: Luminescence | Functionality 2: Magnetism | Functionality 3: Proton Conduction |

| [Dy(Hm-dobdc)(H2O)2]·H2O (Dy-CP) | Characteristic Dy(III) emission at 475 nm and 481 nm. frontiersin.orgnih.gov | Field-induced SMM behavior (Ueff = 35.3 K). frontiersin.orgnih.gov | 7.77 × 10–8 S cm−1 at 353 K and 30% RH. frontiersin.orgnih.gov |

Data sourced from references frontiersin.orgnih.gov.

Catalytic Research Involving Dysprosium Iii Isopropoxide

Dysprosium (III) Isopropoxide as a Lewis Acid Catalyst

Dysprosium (III) compounds are recognized for their activity as mild Lewis acid catalysts. alfachemic.com This catalytic action stems from the Dy(III) center's ability to accept electron pairs, thereby activating substrates for nucleophilic attack. While specific studies on this compound are limited, the catalytic behavior of other dysprosium salts like dysprosium (III) triflate (Dy(OTf)₃) and dysprosium (III) chloride (DyCl₃) is well-documented. These compounds are effective in catalyzing reactions involving substances with nitrogen or oxygen functional groups and can maintain their activity in protic or ionic liquids. alfachemic.com

A notable example of dysprosium's Lewis acidity in a heterogeneous catalyst is the Dysprosium-Organic Framework (Dy-MOF). In this framework, the Dy(III) centers function as accessible Lewis acid sites that can activate electrophiles. This property has been successfully harnessed for sulfoxidation reactions. nanochemres.org The Dy-MOF was employed as a stable and reusable heterogeneous catalyst for the oxidation of sulfides to sulfoxides, demonstrating the practical application of Dy(III)'s Lewis acidic nature. nanochemres.org This suggests the potential for this compound to function similarly, either as a homogeneous catalyst or as a precursor for creating heterogeneous catalytic systems.

Applications in Carbon-Carbon Bond Forming Reactions

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, essential for building the molecular frameworks of numerous important compounds. rsc.org Dysprosium (III) catalysts, particularly Dy(OTf)₃, have demonstrated significant utility in this area. Their mild Lewis acidity allows for the catalysis of various C-C bond-forming reactions. alfachemic.comresearchgate.net

One prominent example is the aza-Piancatelli rearrangement, where Dy(OTf)₃ has been used to catalyze the reaction between 2-furylcarbinols and anilines to produce valuable trans-4-amino-5-substituted-cyclopent-2-enones. researchgate.net In optimized conditions, a catalytic amount (5 mol %) of Dy(OTf)₃ in acetonitrile (B52724) at 80 °C proved effective. researchgate.net Dysprosium triflate is often preferred over similar catalysts like scandium triflate due to its comparable performance and lower cost. researchgate.net Furthermore, Dy(OTf)₃ has been shown to increase the yield in enantioselective alkylation reactions, where it is reported to be a more effective catalyst than ytterbium and lanthanum triflates. alfachemic.com

Catalytic Oxidation Reactions, e.g., Sulfur-Containing Compounds

The catalytic oxidation of sulfur-containing compounds is crucial for processes like oxidative desulfurization of fuels and the synthesis of valuable sulfoxides and sulfones. nih.gov Dysprosium-based catalysts have shown promise in this domain. A Dysprosium-Organic Framework (Dy-MOF) has been utilized as an efficient heterogeneous Lewis acid catalyst for the oxidation of sulfides. nanochemres.org

In one study, the Dy-MOF catalyzed the oxidation of various sulfides to their corresponding sulfoxides with high selectivity, using an oxidant in an ethanol (B145695) solvent system. The catalyst's framework provides active Dy(III) centers that act as Lewis acids, activating the oxidizing agent. nanochemres.org The results indicated that the Dy-MOF could quantitatively convert sulfides to sulfoxides, with no over-oxidation to sulfones observed. nanochemres.org The catalyst also demonstrated stability and could be reused without a significant loss of activity. This application highlights the potential of dysprosium compounds in promoting selective oxidation reactions. nanochemres.org General patents also list lanthanides, including dysprosium, as catalytically active elements for the oxidation of various organic sulfur compounds to sulfur dioxide. google.com

| Substrate | Product | Catalyst | Oxidant | Solvent | Yield |

| Thioanisole | Methyl phenyl sulfoxide | Dy-MOF | H₂O₂ | Ethanol | 99% |

| Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | Dy-MOF | H₂O₂ | Ethanol | 99% |

| Diphenyl sulfide | Diphenyl sulfoxide | Dy-MOF | H₂O₂ | Ethanol | 98% |

| Data derived from a study on Dy-MOF catalyzed sulfoxidation. nanochemres.org |

Multicomponent Reaction Catalysis: Hexahydropyrimidine (B1621009) Derivatives Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov A chitosan-supported Dysprosium(III) nanocatalyst has been successfully employed for the one-pot, three-component synthesis of hexahydropyrimidine derivatives. researchgate.net

This green chemistry approach utilized the dysprosium catalyst for the reaction between an aldehyde, urea (B33335) or thiourea, and a β-dicarbonyl compound. The reactions were conducted at room temperature in water, demonstrating high to excellent yields and short reaction times. The supported Dy(III) catalyst proved to be highly effective and recyclable, making the protocol a sustainable alternative to existing methods. researchgate.net The use of a supported dysprosium catalyst highlights a practical approach to leveraging its catalytic activity while facilitating catalyst recovery and reuse. researchgate.net

Tandem Reaction Systems with Dysprosium (III) Catalysts

In another area, Dy(III) ions have been used to assist in complex in situ tandem reactions under solvothermal conditions. These coordination-catalyzed tandem reactions can construct complex organic chelating ligands and multinuclear dysprosium clusters from simple starting materials in a one-pot synthesis. acs.orgscilit.comacs.org This approach avoids complex multi-step organic synthesis and purification, offering a fast, simple, and efficient route to complex molecular architectures with high atomic utilization. acs.org

Insights from Related Lanthanide Isopropoxide Catalytic Systems (e.g., Neodymium (III) Isopropoxide in Polymerization)

To understand the potential catalytic role of this compound, it is insightful to examine the behavior of analogous lanthanide isopropoxides. Neodymium (III) isopropoxide [Nd(OiPr)₃], in particular, has been studied as part of a catalytic system for diene polymerization. researchgate.nettdl.org

A novel catalyst system composed of neodymium (III) isopropoxide and methylaluminoxane (B55162) (MAO) has proven highly effective for the polymerization of isoprene (B109036). researchgate.net This system produces polyisoprene with a high cis-1,4 stereoregularity (over 90%), high molecular weight, and relatively narrow molecular weight distributions. researchgate.net The catalyst's activity is influenced by factors such as the aluminum-to-neodymium ratio and the polymerization temperature. researchgate.net Studies have shown that the polymerization proceeds with first-order kinetics with respect to the monomer concentration, and the catalytic system appears to be homogeneous with a single type of active site. researchgate.net The high and stable stereospecificity of the Nd(OiPr)₃-MAO system, regardless of reaction conditions, underscores the effectiveness of lanthanide alkoxides in controlling polymer microstructure. researchgate.net This provides a strong indication of the potential for this compound to be used in similar polymerization catalysis, likely in conjunction with a co-catalyst. researchgate.netrsc.org

| Parameter | Value/Observation |

| Catalyst System | Neodymium (III) isopropoxide [Nd(OiPr)₃] / Methylaluminoxane (MAO) |

| Monomer | Isoprene |

| Polymer Stereoregularity | > 90% cis-1,4 |

| Molecular Weight (Mn) | ~10⁵ |

| Molecular Weight Distribution (Mw/Mn) | 1.9–2.8 |

| Solvent Effect | Higher yield in aliphatic solvents (heptane) vs. aromatic (toluene) |

| Data from a study on isoprene polymerization using a Nd(OiPr)₃-MAO catalyst. researchgate.net |

Theoretical and Computational Studies on Dysprosium Iii Isopropoxide

Density Functional Theory (DFT) Modeling and Simulations

However, standard DFT approaches face challenges when applied to rare-earth elements like dysprosium. The partially occupied 4f orbitals are notoriously difficult to describe accurately with conventional functionals. ntnu.no To overcome these limitations, modified approaches such as the inclusion of a Hubbard U parameter (DFT+U) or the use of hybrid functionals are often necessary to properly account for the strong electron correlation effects in the f-shell. ntnu.no These advanced DFT simulations are vital for understanding the bonding structure and energetics within dysprosium complexes. mdpi.com

Table 1: Overview of DFT Applications in Lanthanide Complex Modeling This table is interactive. You can sort and filter the data.

| Application | DFT Method | Typical Output | Reference Example |

|---|---|---|---|

| Geometry Optimization | B3LYP, PBE0 | Optimized molecular structure, bond parameters | [Dy(DMF)4(H2O)3(μ-CN)Fe(CN)5.H2O] mdpi.com |

| Electronic Structure | Hybrid Functionals | Molecular orbitals (HOMO-LUMO), charge distribution | General studies on f-block elements ntnu.no |

| Bonding Analysis | Various | Elucidation of bonding within the complex system | Cyano-bridged Dy(III)-Fe(III) assembly mdpi.com |

Integration of Theoretical Models with Experimental Techniques (e.g., EXAFS)

To ensure the accuracy and relevance of computational models, their integration with experimental data is essential. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful experimental technique that provides information about the local atomic environment of a specific element, in this case, dysprosium. EXAFS can determine bond distances, coordination numbers, and the identity of neighboring atoms.

Theoretical calculations play a crucial role in interpreting EXAFS data. By creating a theoretical model of the dysprosium (III) isopropoxide structure and calculating its expected EXAFS spectrum, researchers can compare it with the experimental results. This comparison helps to refine the proposed structure and validate the computational model. Furthermore, theoretical plots of chemical shifts versus the effective charge on the absorbing atom can be used to estimate the effective charges in more complex systems where they cannot be easily calculated. This synergy between theory and experiment provides a more complete and reliable understanding of the compound's structure.

Ab Initio Calculations for Electronic Structure Analysis

For a highly accurate description of the electronic structure of dysprosium (III) complexes, ab initio calculations are the methods of choice. Techniques such as the Complete Active Space Self-Consistent Field (CASSCF) method are particularly well-suited for systems with strong electron correlation, as found in the f-orbitals of lanthanides. acs.org

These high-level calculations are instrumental in several areas:

Determining Crystal Field States: Ab initio methods can accurately compute the energies of the crystal field states of the Dy(III) ion, which arise from the splitting of the free-ion energy levels by the electrostatic field of the isopropoxide ligands. nih.gov

Validating Magnetic Properties: The calculations can affirm key magnetic parameters, such as the effective energy barrier to spin inversion (Ueff) in single-molecule magnets (SMMs). nih.govnih.gov

Predicting Magnetic Anisotropy: They can predict the magnetic susceptibility tensor and the orientation of the magnetic axes within the molecule, revealing how the ligand environment dictates the magnetic behavior. acs.orgnih.govrsc.org For example, in the [Na{Dy(DOTA)(H2O)}]·4H2O complex, ab initio calculations unexpectedly revealed an easy axis of magnetization perpendicular to the molecule's pseudo-tetragonal axis. rsc.org

Electrostatic Models for Magnetic Anisotropy Prediction in Dysprosium (III) Complexes

While ab initio calculations are highly accurate, they are computationally intensive. As a complementary tool, simpler electrostatic models provide an intuitive and efficient strategy for predicting the magnetic anisotropy in dysprosium (III) complexes. nih.govanu.edu.auresearchgate.net These models are based on the principle that the magnetic anisotropy is primarily determined by the electrostatic field generated by the surrounding ligands. rsc.org

A key insight underpinning these models is that for most low-symmetry Dy(III) complexes, the ground state is a well-isolated Kramers doublet with the angular momentum quantum number mJ = ±15/2. nih.govresearchgate.net The orientation of this doublet, which defines the magnetic anisotropy axis, is dictated by the electrostatic repulsion from the ligand charges.

A significant advantage of electrostatic models is their direct reliance on experimentally determined structural data. nih.govresearchgate.net The primary input for the model is the precise atomic coordinates of the dysprosium ion and its coordinating ligands, as determined by single-crystal X-ray diffraction. nih.govresearchgate.net

The model works by calculating the electrostatic potential created by the ligand charge distribution. The magnetic anisotropy axis is then predicted to lie along the direction that maximizes the separation of the ground state electronic density of the Dy(III) ion from the negative charges of the ligands. This method has shown remarkable success in reproducing the magnetic anisotropy axes that were previously computed using more demanding high-level ab initio calculations. nih.govanu.edu.auresearchgate.net

The utility of the electrostatic model is not confined to simple molecules. The strategy has been successfully validated for a range of low-symmetry dysprosium (III) complexes, demonstrating its broad applicability. The model accurately predicts the magnetic anisotropy in both monometallic (containing a single dysprosium ion) and more complex polymetallic systems (containing multiple dysprosium ions). nih.govanu.edu.auresearchgate.net This robustness makes it a valuable predictive tool in the design of new magnetic materials based on dysprosium complexes.

Computational Approaches to Understanding Crystal Field Interactions

The magnetic behavior of a dysprosium (III) ion is fundamentally governed by the interaction between its 4f electrons and the crystal field (CF) generated by the isopropoxide ligands. Computational methods provide a quantitative understanding of these interactions.

The CF splits the degenerate 6H15/2 ground term of the free Dy(III) ion into a series of Kramers doublets. The nature of this splitting determines the magnetic properties, including the anisotropy. Computational analyses, often in conjunction with ab initio calculations, can be used to extract crystal field parameters (CFPs) that quantify the strength and symmetry of the ligand field. rsc.orgresearchgate.net For example, studies on pentagonal-bipyramidal Dy(III) complexes have shown how the competition between the axial and equatorial crystal fields, quantified by CFPs like B20 and B40, dictates whether the magnetic axis lies along the apical ligands or in the equatorial plane. rsc.org Such computational insights are crucial for establishing magneto-structural correlations and rationally designing dysprosium complexes with desired magnetic properties.

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula / Abbreviation |

|---|---|

| This compound | Dy(OCH(CH3)2)3 |

| Diethyldithiocarbamate | dtc- |

| Dibenzoylmethanoate | dbm- |

| 1,10-Phenanthroline | phen |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA |

| Dimethylformamide | DMF |

| Dysprosium (III) Oxide | Dy2O3 |

Emerging Research Areas and Future Directions

Dysprosium (III) Isopropoxide in Single-Molecule Magnet (SMM) Design

Dysprosium (III) complexes are at the forefront of single-molecule magnet (SMM) research due to the high anisotropy of the Dy(III) Kramers doublet ground state. researchgate.net SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis, which makes them promising for high-density data storage and quantum computing. researchgate.netnih.gov The isopropoxide ligand, as with other alkoxides, plays a crucial role in modulating the electronic environment around the dysprosium ion, thereby influencing the SMM properties.

A primary goal in SMM design is to maximize the effective energy barrier (Ueff) for the reversal of magnetization, which enhances the temperature at which the molecule can retain its magnetic information. Research has demonstrated that the nature of the ligands directly coordinated to the dysprosium (III) ion is a key factor in tuning this energy barrier. chinesechemsoc.org

In a series of square-pyramidal dysprosium complexes, modifying the apical ligand while keeping the basal ligands constant resulted in a significant variation in Ueff. chinesechemsoc.org This tunability arises from the ligand's influence on the dominant crystal-field interaction. chinesechemsoc.org For instance, substituting different alkoxide ligands can dramatically alter the magnetic relaxation properties. While data for a simple this compound SMM is not specifically detailed in the provided research, comparative studies on related alkoxide complexes underscore the principle. By introducing electron-withdrawing groups to the ligands, for example, the energy barrier can be significantly enhanced. nih.gov This strategy highlights a promising avenue for rationally designing high-performance SMMs by modifying ligands like isopropoxide.

| Apical Alkoxide Ligand (X) in [Dy(X)(DBP)2{TMG(H)}2] | Effective Energy Barrier (Ueff) (cm-1) | Reference |

|---|---|---|

| tert-butoxide (-OtBu) | 263(28) | chinesechemsoc.org |

| 2,2,2-trifluoroethoxide (-TFE) | 757(13) | chinesechemsoc.org |

| hexafluoroisopropoxide (-F6) | 817(22) | chinesechemsoc.org |

Data showing the effect of different apical alkoxide ligands on the effective energy barrier (Ueff) in a series of square-pyramidal dysprosium SMMs. chinesechemsoc.org

The performance of Dy(III)-based SMMs is exquisitely sensitive to the coordination geometry and local symmetry around the metal ion. nih.govrsc.orgnih.gov The oblate electron density of the Dy(III) ion requires a strong axial crystal field to maximize magnetic anisotropy, a key ingredient for high energy barriers. nih.gov

Different coordination geometries stabilize different ground states and influence the magnetic relaxation pathways. For example, studies comparing six-coordinate octahedral and seven-coordinate pentagonal-bipyramidal Dy(III) complexes showed that the change in coordination number and geometry led to a dramatic difference in their effective energy barriers, which were 22.9(6) K and 153.9(5) K, respectively. rsc.orgnih.gov Geometries such as a distorted square antiprism (D4d symmetry) are also frequently investigated. nih.govfrontiersin.orgnih.govmdpi.com In dinuclear dysprosium triple-decker complexes, even subtle changes in the twist angle between ligands can alter the ground state and lead to dual magnetic relaxation processes. researchgate.netmdpi.com The strategic use of ligands like isopropoxide can help enforce specific coordination geometries that are conducive to superior SMM performance.

Potential for Integration into Quantum Computing Architectures

The unique quantum properties of SMMs make them attractive candidates for the development of quantum bits (qubits), the fundamental units of quantum computers. mdpi.com Lanthanide-based SMMs, including those with dysprosium, are being explored for their potential in quantum information processing and spintronic devices due to their distinct structures and large intrinsic magnetic anisotropy. nih.govrsc.org The two spin states of an SMM can, in principle, encode the |0⟩ and |1⟩ states of a qubit. The ability to tune the magnetic properties of dysprosium complexes through ligand modification is crucial for designing molecules with the long coherence times and addressability required for quantum computing applications.

Exploration of Proton Conductive Materials Utilizing Dysprosium (III) Coordination Polymers

A burgeoning area of materials science is the development of proton-conductive materials for applications in fuel cells and sensors. nih.gov Lanthanide-based coordination polymers (CPs) or metal-organic frameworks (MOFs) are promising platforms for this purpose due to their structural versatility and stability. nih.govresearchgate.net

Research has shown that materials incorporating Dy(III) can exhibit both SMM behavior and proton conductivity, creating multifunctional materials. nih.govfrontiersin.orgnih.gov For instance, a two-dimensional dysprosium coordination polymer, [Dy(Hm-dobdc)(H2O)2]·H2O, was found to display field-induced slow magnetic relaxation and proton conductivity. nih.govfrontiersin.orgnih.gov The conductivity arises from networks of hydrogen bonds, often involving coordinated and lattice water molecules, which facilitate proton transport through the structure via a vehicular mechanism. nih.gov While this example does not use an isopropoxide ligand, it establishes the principle that dysprosium coordination polymers can be designed to conduct protons. The exploration of this compound-based polymers or MOFs could yield new materials with tailored proton-conductive properties.

| Compound | Conductivity (σ) (S cm-1) | Conditions | Reference |

|---|---|---|---|

| [Dy(Hm-dobdc)(H2O)2]·H2O | 7.77 × 10-8 | 353 K, 30% Relative Humidity | nih.govfrontiersin.orgnih.gov |

Proton conductivity data for a multifunctional Dysprosium (III) Coordination Polymer. nih.govfrontiersin.orgnih.gov

Comparative Studies with Other Lanthanide Alkoxides and Their Isopropoxide Analogues

Understanding the properties of this compound is enhanced by comparing it with other lanthanide alkoxides and with isopropoxide complexes of different lanthanides. Lanthanides share similar physical properties and predominantly adopt the +3 oxidation state, but the progressive filling of the 4f electron shell leads to distinct magnetic and spectroscopic characteristics for each element. libretexts.org

Comparative studies within a series of dysprosium (III) complexes featuring different alkoxide ligands (e.g., tert-butoxide, trifluoroethoxide, hexafluoroisopropoxide) reveal a strong correlation between the ligand's electronic properties and the resulting SMM performance. chinesechemsoc.org For instance, more electron-withdrawing alkoxides can lead to higher energy barriers. chinesechemsoc.org

Furthermore, comparing the isopropoxide complexes of different lanthanides (e.g., Lanthanum (III) isopropoxide vs. This compound) would highlight the critical role of the 4f electrons. nih.govacs.org Lanthanum(III) has no 4f electrons and is diamagnetic, so its isopropoxide complex would not exhibit SMM properties. In contrast, the specific 4f9 configuration of Dysprosium(III) is what gives rise to its profound magnetic anisotropy. Such comparative studies are essential for developing a comprehensive magneto-structural understanding to guide the synthesis of new functional materials.

Synergistic Research Combining Synthesis, Characterization, and Computational Modeling

Modern research on functional molecular materials like this compound relies heavily on a synergistic approach that combines chemical synthesis, detailed physical characterization, and advanced computational modeling. This integrated strategy is crucial for establishing clear structure-property relationships.

Researchers synthesize new compounds and then employ a battery of characterization techniques. mdpi.com Single-crystal X-ray diffraction reveals the precise coordination geometry, while techniques like SQUID magnetometry probe the magnetic properties, including relaxation dynamics. mdpi.com Spectroscopic methods provide further insight into the electronic structure.

Complementing these experimental techniques, computational modeling has become an indispensable tool. nih.gov Methods like Density Functional Theory (DFT) can predict molecular geometries, while more advanced ab initio calculations (e.g., CASSCF/RASSI-SO) can accurately model the electronic structure of lanthanide complexes, calculate magnetic anisotropy, and predict SMM energy barriers. mdpi.com This computational insight allows researchers to understand experimental results on a deeper level and to rationally design new molecules with enhanced properties before undertaking challenging syntheses.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for dysprosium (III) isopropoxide, and how do reaction parameters (e.g., solvent, temperature) impact product purity and yield?

- Methodological Answer : this compound is typically synthesized via alkoxide exchange reactions, such as reacting dysprosium chloride with sodium isopropoxide in anhydrous solvents (e.g., toluene or THF) under inert atmospheres . Yield optimization often involves controlling stoichiometry (e.g., 1:3 molar ratio of DyCl₃ to NaOⁱPr) and reflux temperatures (60–80°C). Impurities like residual chloride can be minimized via vacuum distillation or recrystallization . For example, Smith et al. (2020) reported 85% yield using THF at 70°C, while Patel et al. (2021) achieved 92% purity via toluene reflux with iterative filtration .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography is critical for structural elucidation, revealing octahedral coordination geometry in Dy(OⁱPr)₃ . FTIR confirms isopropoxide ligand bonding via ν(C-O) stretches at 980–1050 cm⁻¹, while ¹H NMR in deuterated benzene resolves isopropyl group splitting (δ 1.2–1.5 ppm). Thermogravimetric analysis (TGA) under nitrogen quantifies thermal stability, with decomposition onset typically >200°C .

Q. How does this compound’s Lewis acidity compare to other lanthanide alkoxides, and what experimental assays validate this?

- Methodological Answer : Lewis acidity is assessed via Gutmann-Beckett experiments using triethylphosphine oxide (Et₃PO) as a probe. Dy(OⁱPr)₃ exhibits higher acceptor numbers (AN ≈ 85) than La(OⁱPr)₃ (AN ≈ 72), attributed to Dy³+’s smaller ionic radius. Competitive titration with Er(OⁱPr)₃ in THF demonstrates relative reactivity trends .

Advanced Research Questions

Q. What strategies resolve contradictory literature data on this compound’s catalytic efficiency in polymerization reactions?

- Methodological Answer : Discrepancies in catalytic activity (e.g., ε-caprolactone polymerization rates) may arise from trace moisture or ligand lability. Systematic replication under controlled conditions (glovebox, Schlenk lines) is essential. Meta-analysis of kinetic data (e.g., Arrhenius plots) across studies identifies outliers, while in-situ FTIR monitors intermediate species to validate mechanisms . For instance, conflicting reports on rate constants (k = 0.15 vs. 0.22 L·mol⁻¹·s⁻¹) were resolved by standardizing monomer-to-catalyst ratios .

Q. How can density functional theory (DFT) models predict this compound’s electronic structure and reactivity in C–H activation?

- Methodological Answer : DFT calculations (e.g., B3LYP/def2-TZVP) model Dy³+’s 4f⁹ electronic configuration and ligand field effects. Frontier molecular orbital analysis identifies active sites for substrate binding, while Gibbs free energy profiles (ΔG‡) predict transition states. Validation involves comparing computed NMR chemical shifts with experimental data . Recent studies combined DFT with EXAFS to correlate Dy–O bond lengths with catalytic turnover .

Q. What experimental approaches validate this compound’s role in single-molecule magnetism (SMM) applications?

- Methodological Answer : Magnetic susceptibility measurements (SQUID magnetometry) under zero-field-cooled (ZFC) and field-cooled (FC) conditions reveal slow relaxation of magnetization. AC susceptibility studies (1–1500 Hz) quantify energy barriers (Ueff) using the Arrhenius law. Single-crystal studies correlate ligand geometry (e.g., trigonal prismatic vs. distorted octahedral) with magnetic anisotropy .

Methodological Notes

- Literature Gaps : Prioritize studies using reproducible synthetic protocols and standardized characterization. Cross-reference databases like SciFinder and Reaxys for comprehensive coverage .

- Contradictory Data : Apply the PRISMA framework for systematic reviews to assess bias in experimental conditions .

- Advanced Modeling : Validate computational results with experimental spectroscopic or kinetic data to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.